2,3,3',4,4',5,5'-Heptachlorobiphenyl
Overview
Description
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their environmental persistence and potential health impacts. Polychlorinated biphenyls were widely used in various industrial applications until their production was banned in many countries due to their toxicological properties and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired degree of chlorination and to control the distribution of chlorine atoms on the biphenyl structure. The final product was then purified through distillation and other separation techniques to obtain the specific congener .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as zinc dust or sodium borohydride are used under mild conditions to selectively remove chlorine atoms.
Substitution: Reagents such as sodium hydroxide or ammonia are used under controlled conditions to achieve selective substitution
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl.
Reduction: Less chlorinated biphenyls with fewer chlorine atoms.
Substitution: Biphenyl derivatives with functional groups replacing chlorine atoms
Scientific Research Applications
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation pathways of polychlorinated biphenyls in various environmental matrices.
Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife, including their role as endocrine disruptors and carcinogens.
Analytical Chemistry: Developing analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.
Bioremediation: Exploring microbial and chemical methods for the degradation and detoxification of polychlorinated biphenyls in contaminated sites .
Mechanism of Action
The toxicological effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to the AhR, the compound induces the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive oxygen species and subsequent oxidative stress. Additionally, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can disrupt endocrine function by interfering with hormone receptors and signaling pathways .
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl
- 2,2’,3,4,5,5’,6-Heptachlorobiphenyl
Comparison: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and degradation pathways, making it a compound of particular interest in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWBXBYHDRROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074144 | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-31-9 | |
Record name | PCB 189 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the chorioallantoic membrane (CAM) of bird embryos be used as an indicator of exposure to PCBs like PCB 189?
A1: Yes, the research by [Henshel et al. (2005)] [] demonstrates that the CAM can be a valuable tool for estimating avian exposure to PCBs, including PCB 189. The study found a strong positive correlation between the total PCB mass in the CAM and the PCB concentrations measured in both adult hens and their eggs. This suggests that the CAM accumulates PCBs present in the environment and reflects the overall exposure levels in birds. This finding is significant because it offers a less invasive method for assessing PCB contamination in bird populations compared to traditional methods requiring tissue biopsies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.